molecular formula C24H18N2O4S B1227213 4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-methoxybenzoate

4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-methoxybenzoate

Cat. No.: B1227213
M. Wt: 430.5 g/mol
InChI Key: PYNKKMZSVFDYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound 34, identified by the PubMed ID 20866075, is a synthetic organic compound known for its potent, reversible, and selective inhibition of the enzyme 15-lipoxygenase-1 (ALOX15) . This enzyme plays a crucial role in the metabolism of polyunsaturated fatty acids to produce bioactive lipid mediators involved in inflammation and other physiological processes.

Preparation Methods

The synthesis of Compound 34 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a 1,3,4-oxadiazole ring, which is then linked to a naphthalene moiety. The final step involves the attachment of a but-2-ynyl 4-methoxybenzoate group . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Compound 34 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Compound 34 has several scientific research applications:

    Chemistry: It is used as a model compound to study the inhibition of 15-lipoxygenase-1 and its effects on lipid metabolism.

    Biology: It helps in understanding the role of 15-lipoxygenase-1 in various biological processes, including inflammation and cell signaling.

    Medicine: It has potential therapeutic applications in treating diseases related to inflammation and oxidative stress.

    Industry: It can be used in the development of new drugs and therapeutic agents targeting 15-lipoxygenase-1.

Mechanism of Action

The mechanism of action of Compound 34 involves its binding to the active site of 15-lipoxygenase-1, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of polyunsaturated fatty acids into bioactive lipid mediators, reducing inflammation and other related physiological processes . The molecular targets and pathways involved include the enzyme’s active site and the downstream signaling pathways affected by the inhibition of lipid mediator production.

Comparison with Similar Compounds

Compound 34 is unique due to its high selectivity and potency as an inhibitor of 15-lipoxygenase-1. Similar compounds include other inhibitors of lipoxygenases, such as:

These comparisons highlight the uniqueness of Compound 34 in terms of its selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C24H18N2O4S

Molecular Weight

430.5 g/mol

IUPAC Name

4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-methoxybenzoate

InChI

InChI=1S/C24H18N2O4S/c1-28-19-13-11-18(12-14-19)23(27)29-15-4-5-16-31-24-26-25-22(30-24)21-10-6-8-17-7-2-3-9-20(17)21/h2-3,6-14H,15-16H2,1H3

InChI Key

PYNKKMZSVFDYAC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OCC#CCSC2=NN=C(O2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC#CCSC2=NN=C(O2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-methoxybenzoate
Reactant of Route 5
4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-methoxybenzoate
Reactant of Route 6
4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.